2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole
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Overview
Description
2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other research areas.
Scientific Research Applications
2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Benzodiazoles
are a class of organic compounds containing a benzene ring fused to a diazole ring . They are known to have diverse biological activities and are found in many important synthetic drug molecules . For example, benzimidazole derivatives have been reported to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Piperazines
are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group. This class of compounds is characterized by its typical reaction with acids to form salts, and with bases to form bases, which makes them amphoteric. Piperazine derivatives have been found to exhibit significant biological activity, which makes them suitable for pharmaceutical applications .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole ring or the piperazine moiety are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity towards alpha1-adrenergic receptors.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Synthesized for their potential therapeutic applications.
Uniqueness
2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(15-6-2-1-3-7-15)23-12-10-22(11-13-23)14-18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPWUGGVDCMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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